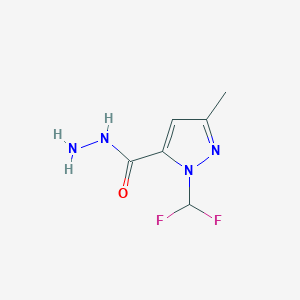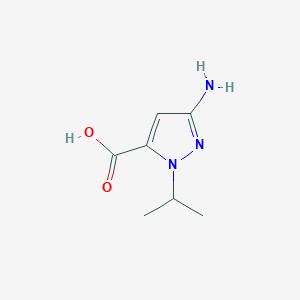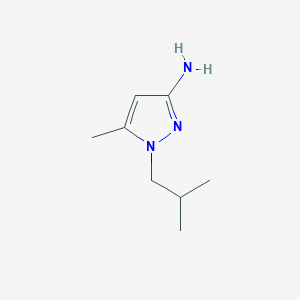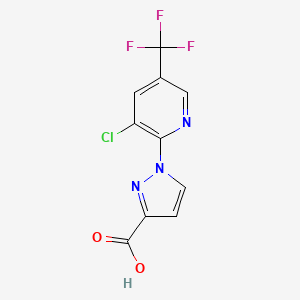
3-氯-4-(4-氯-1H-吡唑-1-基)苯胺
描述
3-Chloro-4-(1H-pyrazol-1-yl)aniline is a useful research chemical . It belongs to the class of organic compounds known as N-arylpiperazines .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be complex. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学研究应用
抗菌活性
化合物3-氯-4-(4-氯-1H-吡唑-1-基)苯胺因其在抗菌应用中的潜力而被研究。研究涉及该化合物的衍生物的合成,例如通过分别与氯乙酰氯和硫乙酸反应,合成氮杂环丁酮和噻唑烷酮。与体外研究中的参考药物相比,这些衍生物显示出优异至良好的抗菌活性,突出了它们在开发新型抗菌剂中的潜力 (Mistry, Desai, & Desai, 2016)。
化学结构分析
已分析了与3-氯-4-(4-氯-1H-吡唑-1-基)苯胺相关的异构化合物的化学结构和性质,以了解氯取代对其性质的影响。对3-氯-N-[1-(1H-吡咯-2-基)乙叉基]苯胺等化合物的研究揭示了分子结构、氢键和堆积相互作用的差异,这取决于氯原子的位置,提供了关于结构的细微变化如何影响整体分子行为的见解 (Su et al., 2013)。
发光材料
对发光材料的研究涉及使用与3-氯-4-(4-氯-1H-吡唑-1-基)苯胺相关的化合物。对包含该化合物衍生物的四齿双环金属化铂配合物的研究在光物理性质和电致发光和有机发光二极管(OLED)的潜在应用方面显示出有希望的结果。这些发现表明此类化合物在开发具有显示技术和照明应用的高级发光材料方面的潜力 (Vezzu et al., 2010)。
药物研究
在制药领域,3-氯-4-(4-氯-1H-吡唑-1-基)苯胺的衍生物已被合成并评估其潜在的药用应用。例如,对基于吡唑啉的噻唑烷-4-酮衍生物的研究探索了它们的特性和作为抗癌和抗艾滋病毒剂的潜力。这些研究有助于持续寻找具有显着生物活性的新治疗化合物 (Patel et al., 2013)。
作用机制
Target of Action
Similar compounds have been known to target various proteins and enzymes, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that aniline compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets and the specific cellular context .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more . .
生化分析
Biochemical Properties
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can affect the expression of genes involved in stress responses, inflammation, and other cellular functions .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline may influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . It is essential to determine the appropriate dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular proteins . This localization can influence the compound’s activity and function.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-chloro-4-(4-chloropyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHREOFASQAVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006959-51-8 | |
| Record name | 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)






![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)


![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)
![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)
![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)